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Compound of Interest

Compound Name: o-Isopropenyltoluene

Cat. No.: B1582527

This guide provides a comprehensive analysis of the spectroscopic data for o-
isopropenyltoluene (also known as 1-methyl-2-(prop-1-en-2-yl)benzene), a valuable organic
compound in various research and industrial applications.[1] This document is intended for
researchers, scientists, and drug development professionals, offering in-depth interpretation of
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
grounded in established scientific principles.

Introduction

o-Isopropenyltoluene (CioH12) is an aromatic hydrocarbon featuring a toluene backbone
substituted with an isopropenyl group at the ortho position.[1] Its molecular weight is 132.20
g/mol .[2] A thorough understanding of its spectroscopic signature is crucial for its synthesis,
identification, and quality control in various applications, including polymer and resin
production.[1] This guide will delve into the nuances of its tH NMR, 13C NMR, IR, and Mass
spectra, providing not just the data, but the rationale behind the spectral features.

Molecular Structure and Spectroscopic Correlation

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure
of o-isopropenyltoluene and the expected electronic environments of its atoms.

Caption: Molecular structure of o-isopropenyltoluene.
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'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

IH NMR spectroscopy provides detailed information about the number of different types of
protons and their neighboring protons in a molecule. The spectrum of o-isopropenyltoluene is
characterized by signals in both the aromatic and aliphatic regions.

Experimental Protocol: A typical tH NMR spectrum is acquired on a 300 or 500 MHz
spectrometer. A dilute solution of the sample in a deuterated solvent, such as chloroform-d
(CDCls), is prepared. Tetramethylsilane (TMS) is commonly used as an internal standard for
chemical shift referencing (0 ppm). The experiment is run at room temperature, and the data is
processed with Fourier transformation.

Data and Interpretation:

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Aromatic protons (Ar-
~7.1-7.3 Multiplet 4H
H)
~5.3 Singlet 1H Vinylic proton (=CHz)
~5.0 Singlet 1H Vinylic proton (=CH3)
) Toluene methyl
~2.3 Singlet 3H
protons (Ar-CHs)
Isopropenyl methyl
~2.1 Singlet 3H propeny y

protons (=C-CHs)

The aromatic protons appear as a complex multiplet due to the ortho-disubstitution pattern,
which leads to overlapping signals. The two vinylic protons of the isopropenyl group are
diastereotopic and would be expected to be two distinct signals, likely singlets or very finely
split doublets due to geminal coupling. The methyl protons on the aromatic ring and the
isopropenyl group each appear as sharp singlets, as they have no adjacent protons to couple
with.
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Caption: *H NMR spectral correlations for o-isopropenyltoluene.

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

13C NMR spectroscopy provides information about the different carbon environments in a
molecule. Due to the low natural abundance of the 13C isotope, proton decoupling is typically
used to enhance the signal-to-noise ratio, resulting in a spectrum of singlets for each unique
carbon atom.

Experimental Protocol: 13C NMR spectra are typically acquired on the same spectrometer as
the 'H NMR, operating at a lower frequency (e.g., 75 or 125 MHz). The same sample solution
in a deuterated solvent with TMS is used. A proton-decoupled pulse sequence is employed to
simplify the spectrum and improve sensitivity.

Data and Interpretation:

Chemical Shift (6, ppm) Assighment

~145 Quaternary aromatic carbon (C-isopropenyl)
~142 Quaternary vinylic carbon (=C(CH3))
~136 Quaternary aromatic carbon (C-CHs)
~130 Aromatic CH

~128 Aromatic CH

~126 Aromatic CH

~125 Aromatic CH

~115 Vinylic carbon (=CHz2)

~22 Isopropenyl methyl carbon (=C-CHs)
~19 Toluene methyl carbon (Ar-CHs)
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The aromatic region of the 13C NMR spectrum shows six distinct signals, corresponding to the
six different carbon atoms of the benzene ring. The quaternary carbons (those without attached
protons) generally have weaker signals. The vinylic carbons of the isopropenyl group are
clearly distinguishable, as are the two methyl carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a
molecule by measuring the absorption of infrared radiation.

Experimental Protocol: For a liquid sample like o-isopropenyltoluene, the IR spectrum can be
obtained using a neat liquid film between two salt plates (e.g., NaCl or KBr) or by using an
Attenuated Total Reflectance (ATR) accessory. A background spectrum is first collected and
then subtracted from the sample spectrum to remove contributions from atmospheric CO2 and
water.

Data and Interpretation:

Wavenumber (cm~?) Intensity Assignment

=C-H stretch (vinylic and

~3080 Medium )
aromatic)
~2970 Medium-Strong C-H stretch (aliphatic)
~1640 Medium C=C stretch (vinylic)
~1600, 1480, 1450 Medium-Strong C=C stretch (aromatic ring)
=CHz2 out-of-plane bend
~890 Strong o
(vinylic)
C-H out-of-plane bend (ortho-
~750 Strong

disubstituted aromatic)

The IR spectrum of o-isopropenyltoluene clearly indicates the presence of both aromatic and
alkene functionalities. The C-H stretching vibrations above 3000 cm~1! are characteristic of sp?2
hybridized carbons. The C=C stretching vibrations for the vinyl group and the aromatic ring
appear in the 1640-1450 cm~1 region. The strong absorptions in the fingerprint region,
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particularly around 890 cm~* and 750 cm~1, are highly diagnostic for the isopropenyl group and
the ortho-disubstitution pattern of the aromatic ring, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: The mass spectrum is typically obtained using a gas chromatograph
coupled to a mass spectrometer (GC-MS). The sample is injected into the GC, where it is
vaporized and separated from any impurities. The separated compound then enters the mass
spectrometer, where it is ionized, most commonly by electron ionization (EIl). The resulting ions
are then separated based on their mass-to-charge ratio (m/z).

Data and Interpretation:

miz Relative Intensity (%) Proposed Fragment
132 High [M]* (Molecular lon)

117 High [M - CHs]*

115 Moderate [M - CHs - H2]* or [CoH7]*
91 Moderate [C7H7]* (Tropylium ion)

The mass spectrum of o-isopropenyltoluene shows a prominent molecular ion peak at m/z
132, confirming its molecular weight.[3][4] A significant peak at m/z 117 corresponds to the loss
of a methyl group (-CHs), a common fragmentation pathway for molecules containing a methyl
substituent.[2] The peak at m/z 91 is characteristic of a tropylium ion, which is a common
fragment for alkyl-substituted benzenes.

Caption: Proposed fragmentation pathway for o-isopropenyltoluene in mass spectrometry.

Conclusion

The combined application of *H NMR, 13C NMR, IR spectroscopy, and mass spectrometry
provides a comprehensive and unambiguous characterization of o-isopropenyltoluene. Each
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technique offers complementary information that, when integrated, confirms the molecular
structure and provides a detailed understanding of its chemical properties. This guide serves as
a foundational resource for scientists and researchers working with this compound, enabling
confident identification and utilization in their respective fields.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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